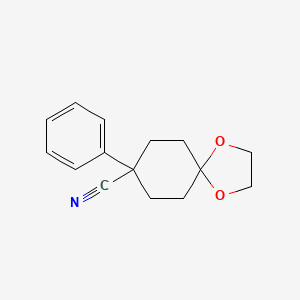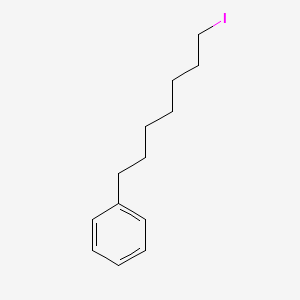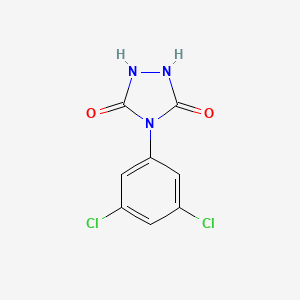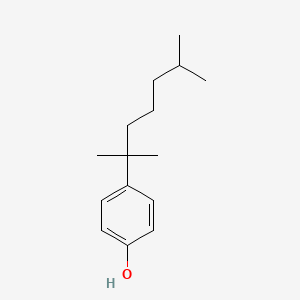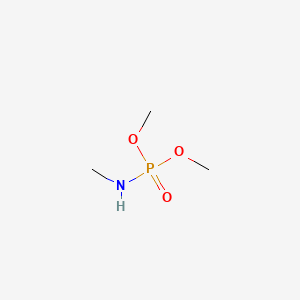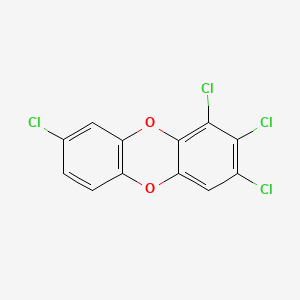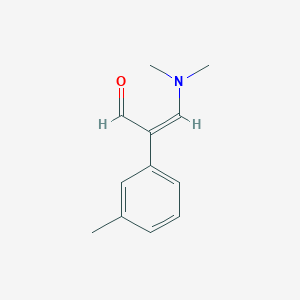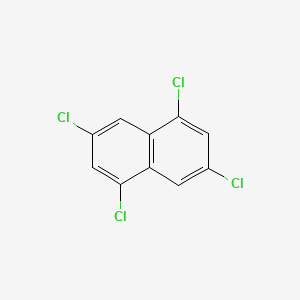
1,3,5,7-Tetrachloronaphthalene
Overview
Description
1,3,5,7-Tetrachloronaphthalene is a chemical compound with the molecular formula C10H4Cl4 . It is also known by other names such as Naphthalene, 1,3,5,7-tetrachloro- . The average mass of this compound is 265.951 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5,7-Tetrachloronaphthalene consists of a naphthalene core with four chlorine atoms attached at the 1,3,5,7 positions . The molecular weight of this compound is 265.951 .
Physical And Chemical Properties Analysis
1,3,5,7-Tetrachloronaphthalene is a colorless to pale-yellow solid with an aromatic odor . The molecular weight of this compound is 265.951 . More detailed physical and chemical properties could not be found from the web search results.
Scientific Research Applications
Toxicity and Distribution
1,3,5,8-Tetrachloronaphthalene (1,3,5,8-TeCN), a Persistent Organic Pollutant (POP) and a member of the polychlorinated naphthalenes (PCNs), has been studied for its prenatal toxicity and maternal-fetal distribution in Wistar rats. This compound, after being administered to pregnant rats, showed significant presence in maternal adipose tissue, brain, uterus, kidneys, adrenals, ovaries, lungs, and liver. It can penetrate the blood-brain-barrier and placenta, exhibiting fetotoxic effects at non-toxic doses for dams (Kilanowicz et al., 2019).
Environmental Distribution
1,3,5,7-Tetrachloronaphthalene's isomer composition in environmental samples, such as fly ash from municipal waste incinerators and Halowax formulations, was determined using gas chromatography/mass spectrometry. This analysis revealed different isomer compositions in various samples, highlighting the environmental presence and distribution of such compounds (Imagawa et al., 1993).
Chemical Properties and Reactions
Research on 1,3,5,7-tetrachloronaphthalene and related compounds has explored their preparation, structure, and chemical reactions. For instance, chlorination of 1,5-dichloronaphthalene yielded specific derivatives, and studies have examined their structural properties using spectroscopic methods (Mare & Suzuki, 1968).
Photophysical Studies
The environmental effects on the phosphorescence of 1,4,5,8-tetrachloronaphthalene were studied, demonstrating changes in emission energy and lifetime depending on the crystal host. This sensitivity to the host environment provides insights into the photophysical properties of such chloronaphthalenes (Giachino & Georger, 1982).
Safety and Hazards
properties
IUPAC Name |
1,3,5,7-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCXKPQKOLSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201773 | |
| Record name | 1,3,5,7-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetrachloronaphthalene | |
CAS RN |
53555-64-9 | |
| Record name | Naphthalene, 1,3,5,7-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





